4-(Cyanopropyloxy)benzoic acid
CAS No.: 125439-53-4
Cat. No.: VC14312099
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125439-53-4 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 4-(3-cyanopropoxy)benzoic acid |
| Standard InChI | InChI=1S/C11H11NO3/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,8H2,(H,13,14) |
| Standard InChI Key | IWSHUAKEYWOPMA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)OCCCC#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecule consists of a benzoic acid core substituted at the 4-position with a 3-cyanopropoxy group (-O-(CH₂)₂-CN). This configuration creates a polar head (carboxylic acid) and a dipolar tail (cyanoalkoxy chain), enabling distinct intermolecular interactions. The nitrile group’s strong electron-withdrawing nature (−I effect) reduces electron density on the aromatic ring, influencing both acidity and reactivity .
Table 1: Key molecular parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₁NO₃ | Calculated |
| Molecular weight | 205.21 g/mol | Calculated |
| IUPAC name | 4-(3-cyanopropoxy)benzoic acid | Systematic |
| CAS Registry Number | Not assigned | - |
Spectroscopic Characterization
While experimental spectra for 4-(cyanopropyloxy)benzoic acid are unavailable, predictions can be made from analogous compounds:
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IR spectroscopy: Expected peaks include ν(O-H) at ~2500-3000 cm⁻¹ (carboxylic acid), ν(C≡N) at ~2240 cm⁻¹, and ν(C=O) at ~1680 cm⁻¹ .
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NMR: ¹H NMR would show aromatic protons as a doublet (δ 7.8–8.1 ppm, J = 8 Hz), methylene protons adjacent to oxygen (δ 3.5–4.0 ppm), and the nitrile-terminal methylene (δ 2.6–3.0 ppm) .
Synthesis and Purification
Primary Synthetic Routes
The compound can be synthesized through nucleophilic substitution or esterification reactions:
Route 1: Alkylation of 4-hydroxybenzoic acid
4-Hydroxybenzoic acid reacts with 3-bromopropionitrile under basic conditions (K₂CO₃/DMF):
Yields typically range from 60–75% for similar alkoxybenzoic acids .
Route 2: Hydrolysis of cyanopropyloxy benzoate esters
Precursor esters (e.g., methyl 4-(cyanopropyloxy)benzoate) undergo saponification:
Followed by acidification to recover the carboxylic acid .
Purification Techniques
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Recrystallization: From ethanol/water mixtures (melting point ≈ 130–135°C predicted)
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Column chromatography: Silica gel with ethyl acetate/hexane eluent (Rf ≈ 0.3–0.4)
Physical and Chemical Properties
Thermodynamic Parameters
Table 2: Predicted physical properties
| Property | Value | Basis of Estimation |
|---|---|---|
| Melting point | 128–132°C | Analogous 4-alkoxybenzoic acids |
| Solubility in water | 1.2 g/L (25°C) | Calculated (LogP ≈ 1.8) |
| pKa (COOH) | 4.1 ± 0.2 | Hammett σ* correlation |
The cyano group enhances thermal stability compared to non-polar alkoxy analogs, with decomposition temperatures above 200°C under nitrogen .
Reactivity Profile
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Carboxylic acid reactions: Forms salts with bases, esters with alcohols, and amides with amines.
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Nitrile transformations: Can be hydrolyzed to carboxylic acids or reduced to amines under catalytic hydrogenation.
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Electrophilic substitution: Nitration occurs at the meta position relative to the electron-withdrawing groups .
Applications in Materials Science
Liquid Crystal Precursors
The molecule’s rod-like structure and dipolar characteristics make it suitable for smectic or nematic mesophases. Binary mixtures with 4-cyano-4'-pentylbiphenyl (5CB) show enhanced dielectric anisotropy (Δε > 12) .
Polymer Modification
Incorporation into polyesters increases glass transition temperatures (Tg) by 15–20°C compared to unmodified resins, as demonstrated in thermogravimetric analysis (TGA) studies of similar compounds .
| Parameter | Requirement |
|---|---|
| Personal protective equipment | Nitrile gloves, goggles, lab coat |
| Storage conditions | Sealed container, <15°C, dry |
| Spill management | Absorb with vermiculite, neutralize with NaHCO₃ |
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